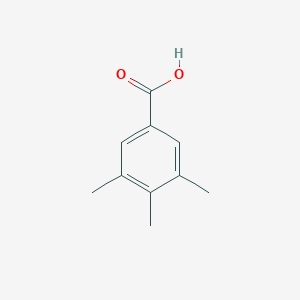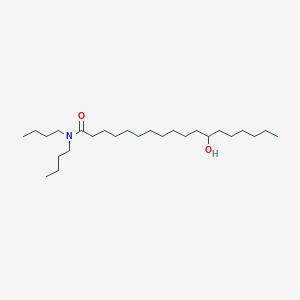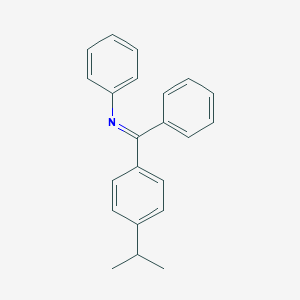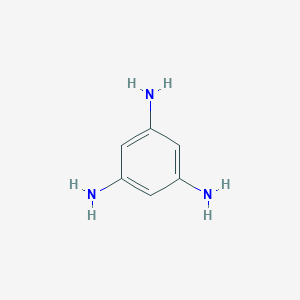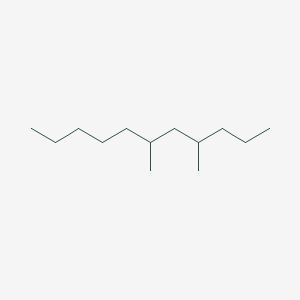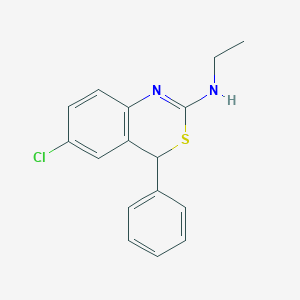
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, also known as MOPP, is a chemical compound that has been used in scientific research for many years. It is a sulfonate ester that is commonly used as a reagent in organic synthesis. MOPP is a colorless, odorless, and crystalline solid that is soluble in water and ethanol.
作用機序
The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with DNA and other cellular molecules to cause damage. This damage can lead to cell death, which is why 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is often used in the synthesis of anti-cancer drugs.
Biochemical and Physiological Effects
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to cause DNA damage and inhibit cell growth in cancer cells. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has also been shown to have anti-inflammatory and analgesic effects. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have antiviral effects against the herpes simplex virus.
実験室実験の利点と制限
One advantage of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its ease of synthesis. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can be synthesized in a laboratory setting using relatively simple equipment and reagents. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a versatile reagent that can be used in the synthesis of various organic compounds.
One limitation of using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in lab experiments is its potential toxicity. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a potent alkylating agent that can cause DNA damage and cell death. Therefore, it must be handled with care and used in a well-ventilated laboratory setting.
将来の方向性
There are several future directions for the use of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate in scientific research. One direction is the synthesis of new anti-cancer drugs using 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate as a starting material. Additionally, 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate could be used in the synthesis of new anti-inflammatory and antiviral drugs. Another direction is the study of the mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate to better understand its effects on cells and organisms.
Conclusion
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a versatile reagent that has been used in various scientific research applications. It is a sulfonate ester that is commonly used as a reagent in organic synthesis. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antiviral effects. While 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has some limitations, its ease of synthesis and versatility make it a valuable reagent in scientific research.
合成法
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can be synthesized by reacting 2-methyl-1-phenylpropan-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate as a white crystalline solid. The synthesis of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is a straightforward process and can be performed in a laboratory setting.
科学的研究の応用
2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and pharmacology. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals. 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate has been used to synthesize anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
特性
IUPAC Name |
(2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,15-16(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMCRRDZXVOZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510483 |
Source


|
| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17231-17-3 |
Source


|
| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

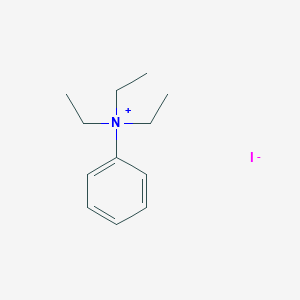

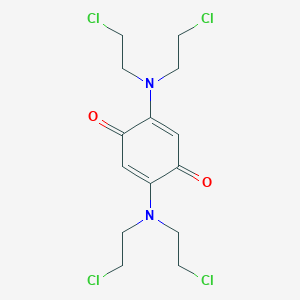
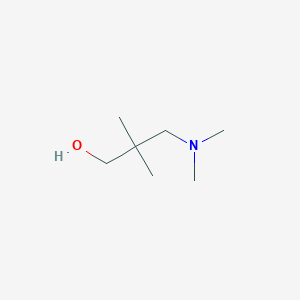
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
